5-Bromo-2-cyanobenzene-1-sulfonyl chloride 5-Bromo-2-cyanobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1257415-88-5
VCID: VC2599400
InChI: InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H
SMILES: C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N
Molecular Formula: C7H3BrClNO2S
Molecular Weight: 280.53 g/mol

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

CAS No.: 1257415-88-5

Cat. No.: VC2599400

Molecular Formula: C7H3BrClNO2S

Molecular Weight: 280.53 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-cyanobenzene-1-sulfonyl chloride - 1257415-88-5

Specification

CAS No. 1257415-88-5
Molecular Formula C7H3BrClNO2S
Molecular Weight 280.53 g/mol
IUPAC Name 5-bromo-2-cyanobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H
Standard InChI Key BPGQSAVORPJKIJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N
Canonical SMILES C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N

Introduction

Chemical Properties

Basic Information

5-Bromo-2-cyanobenzene-1-sulfonyl chloride is characterized by the molecular formula C₇H₃BrClNO₂S and a molecular weight of 280.53 g/mol . The compound features a benzene core with three key functional groups that contribute to its chemical reactivity and applications in synthetic chemistry.

Table 1: Structural Information for 5-Bromo-2-cyanobenzene-1-sulfonyl chloride

ParameterValue
CAS Number1257415-88-5
Molecular FormulaC₇H₃BrClNO₂S
Molecular Weight280.53 g/mol
IUPAC Name5-bromo-2-cyanobenzenesulfonyl chloride
Standard InChIInChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H
Standard InChIKeyBPGQSAVORPJKIJ-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N

Structural Characteristics

The molecule features a benzene ring with three substituents positioned in a specific arrangement that influences its reactivity patterns. The presence of the electron-withdrawing cyano and sulfonyl chloride groups creates an electron-deficient aromatic system, while the bromine substituent provides a valuable handle for further functionalization through various cross-coupling reactions .

Physical Properties

While detailed experimental physical property data is limited in the available literature, computational predictions suggest 5-Bromo-2-cyanobenzene-1-sulfonyl chloride exists as a solid at room temperature. Structurally similar compounds typically exhibit high melting points due to their molecular weight and intermolecular interactions . The compound is also likely to have limited water solubility but good solubility in common organic solvents such as dichloromethane and tetrahydrofuran.

Synthesis and Preparation

Industrial Production

Industrial production of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride follows similar synthetic pathways to laboratory methods but employs scaled-up processes with optimized reaction conditions. Manufacturing typically uses high-purity reagents and carefully controlled reaction parameters to ensure consistent quality and yield. The process may involve specialized equipment for handling corrosive reagents such as thionyl chloride and for managing potential hazards associated with the exothermic reactions involved in the synthesis.

ParameterDetails
GHS PictogramsGHS07, GHS05
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
H302: Harmful if swallowed
H312: Harmful in contact with skin
H335: May cause respiratory irritation
H332: Harmful if inhaled
UN Number3261
Transport Class8 (Corrosive substances)
Packing GroupII

Health Hazards

The primary health hazards associated with 5-Bromo-2-cyanobenzene-1-sulfonyl chloride include:

  • Corrosivity: The compound can cause severe skin burns and serious eye damage due to the reactive sulfonyl chloride group that readily hydrolyzes in contact with moisture on skin or in eyes .

  • Respiratory tract irritation: Inhalation of dust or vapors can irritate the respiratory system, potentially leading to coughing, wheezing, and shortness of breath .

  • Systemic toxicity: The compound is harmful if swallowed or absorbed through the skin, with potential for systemic toxic effects .

Applications in Chemical Research and Industry

Synthetic Intermediates

The primary application of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride is as a versatile synthetic intermediate in organic chemistry. Its three functional groups provide multiple reactive sites for chemical transformations:

  • The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates respectively.

  • The bromine substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, enabling carbon-carbon bond formation .

  • The cyano group can be transformed into various other functionalities, including carboxylic acids, amides, and tetrazoles, expanding the structural diversity accessible from this starting material.

Pharmaceutical Applications

In pharmaceutical research, 5-Bromo-2-cyanobenzene-1-sulfonyl chloride and its derivatives have potential applications in:

  • Synthesis of sulfonamide-based drugs, which represent an important class of pharmaceuticals with applications as antibacterial agents, diuretics, and antidiabetic medications .

  • Development of enzyme inhibitors, where the sulfonamide functionality can interact with zinc-containing enzymes, such as carbonic anhydrase .

  • Preparation of kinase inhibitors, leveraging the structural features and hydrogen-bonding capabilities of derivatives obtained from this compound.

Materials Science

The compound's ability to form conjugated systems through appropriate transformations makes derivatives of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride potentially useful in materials science applications, particularly in the development of organic electronic materials and photovoltaics .

Comparative Analysis

Structural Isomers and Related Compounds

Several structural isomers and related compounds of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride exist, each with distinct properties and applications based on their substitution patterns.

Table 3: Comparison of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesNotable Properties
5-Bromo-2-cyanobenzene-1-sulfonyl chloride1257415-88-5C₇H₃BrClNO₂SReference compoundMulti-functional synthetic intermediate
4-Bromo-2-cyanobenzene-1-sulfonyl chloride431046-20-7C₇H₃BrClNO₂SBromine at position 4 instead of 5Different electronic distribution affecting reactivity
3-Bromo-4-cyanobenzene-1-sulfonyl chloride1201684-65-2C₇H₃BrClNO₂SBromine at position 3, cyano at position 4Different regioselectivity in substitution reactions
5-Bromo-2-chlorobenzene-1-sulfonyl chloride81226-68-8C₆H₃BrCl₂O₂SChloro instead of cyano group at position 2Less electron-withdrawing effect, different reactivity pattern
2-Bromo-4-cyanobenzene-1-sulfonyl chloride1098387-29-1C₇H₃BrClNO₂SBromine at position 2, cyano at position 4Altered steric environment around sulfonyl chloride

The different substitution patterns significantly impact the electronic distribution within these molecules, affecting their reactivity, solubility, and application profiles . These structural variations provide synthetic chemists with a toolkit of related compounds that can be selected based on specific requirements for particular applications.

Reactivity Comparisons

The reactivity of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride compared to its structural isomers exhibits interesting patterns:

  • The positioning of the cyano group ortho to the sulfonyl chloride in 5-Bromo-2-cyanobenzene-1-sulfonyl chloride creates unique electronic and steric effects that influence the reactivity of the sulfonyl chloride group .

  • The meta-relationship between the bromine and cyano groups in this compound affects the electronic distribution differently compared to compounds where these groups have para or ortho relationships .

  • The combined electron-withdrawing effects of the cyano and sulfonyl chloride groups make the remaining positions on the benzene ring particularly susceptible to nucleophilic attack, as opposed to electrophilic aromatic substitution .

Current Research and Development

Synthetic Methodology Advancements

Recent research involving 5-Bromo-2-cyanobenzene-1-sulfonyl chloride and related compounds focuses on:

  • Development of milder and more selective methods for introducing the sulfonyl chloride functionality.

  • Exploration of selective cross-coupling reactions that can proceed in the presence of multiple reactive functional groups.

  • Green chemistry approaches to reduce the environmental impact of synthesis, including alternatives to traditional chlorinating agents like thionyl chloride and phosphorus pentachloride .

Applications in Medicinal Chemistry

In medicinal chemistry, ongoing research examines:

  • The utility of sulfonamide derivatives obtained from 5-Bromo-2-cyanobenzene-1-sulfonyl chloride as potential enzyme inhibitors.

  • Structure-activity relationship studies of derivatives to optimize biological activity and pharmacokinetic properties.

  • Application in fragment-based drug discovery approaches, where the multiple functional groups provide starting points for growing molecular fragments into lead compounds .

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